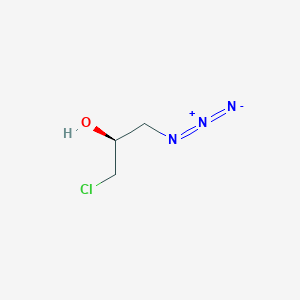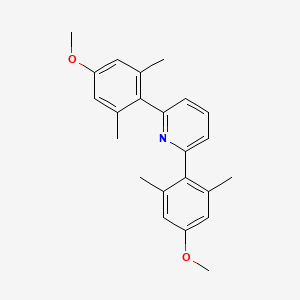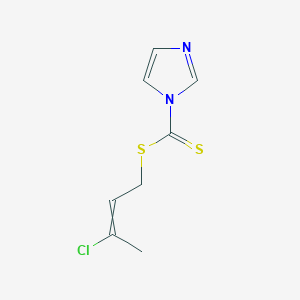![molecular formula C32H44N10O B12538527 2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol CAS No. 142206-18-6](/img/structure/B12538527.png)
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and a phenol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol typically involves multi-step reactions. One common method includes the reaction of 2,6-diformylphenol with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through crystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors and automated systems to enhance efficiency and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the pyrazole rings.
Substitution: The hydrogen atoms on the pyrazole rings can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, quinone derivatives, and reduced forms of the original compound
Applications De Recherche Scientifique
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an enzyme inhibitor or activator due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple pyrazole rings and phenol group allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
- 4-Methyl-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
- 4-Hydroxy-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol
Uniqueness
2,6-Bis({bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}methyl)phenol is unique due to its specific arrangement of pyrazole rings and phenol group, which provides distinct chemical and biological properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
142206-18-6 |
|---|---|
Formule moléculaire |
C32H44N10O |
Poids moléculaire |
584.8 g/mol |
Nom IUPAC |
2,6-bis[[bis[(3,5-dimethylpyrazol-1-yl)methyl]amino]methyl]phenol |
InChI |
InChI=1S/C32H44N10O/c1-22-12-26(5)39(33-22)18-37(19-40-27(6)13-23(2)34-40)16-30-10-9-11-31(32(30)43)17-38(20-41-28(7)14-24(3)35-41)21-42-29(8)15-25(4)36-42/h9-15,43H,16-21H2,1-8H3 |
Clé InChI |
CLWFQAUIZFFUTA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CN(CC2=C(C(=CC=C2)CN(CN3C(=CC(=N3)C)C)CN4C(=CC(=N4)C)C)O)CN5C(=CC(=N5)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[1,3-Phenylenedi(propane-2,2-diyl)]bis{4-[(prop-2-en-1-yl)oxy]benzene}](/img/structure/B12538448.png)
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-phenylbut-2-en-1-ol](/img/structure/B12538452.png)

![Methanone, 2-naphthalenyl(3-phenylnaphtho[1,2-b]furan-2-yl)-](/img/structure/B12538461.png)
![(E,E)-N,N'-[Ethane-1,2-diylbis(oxyethane-2,1-diyl)]bis[1-(furan-2-yl)methanimine]](/img/structure/B12538476.png)
![10-Ethylidene-3,3-dimethyl-2,4-dioxaspiro[5.5]undecan-8-ol](/img/structure/B12538481.png)

![4-[2-(6-Iodo-2H-1,3-benzodioxol-5-yl)ethenyl]pyridine](/img/structure/B12538501.png)
![2-{[2-Hydroxy-3-(phenylsulfanyl)propyl]sulfanyl}benzoic acid](/img/structure/B12538508.png)




![2-Ethoxy-6-[(4-nitroanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12538531.png)
